Methylene blue

Description

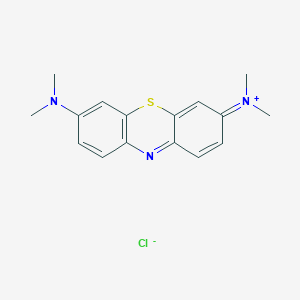

Structure

3D Structure of Parent

Properties

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKWCBBOMKCUKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-86-6, 39612-13-0 | |

| Record name | Poly(methylene blue) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023296 | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |

CAS No. |

61-73-4, 7220-79-3, 97130-83-1 | |

| Record name | Methylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE BLUE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NAP7826UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-110 °C (decomposes) | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Nitrosation-Hydrogenation-Oxidation Pathway (Patent CN105130926A)

This four-step method optimizes intermediate purity through controlled temperature regimes and catalytic hydrogenation:

Step 1: Nitrosation

N,N-dimethylaniline reacts with sodium nitrite in concentrated HCl at 0–2°C, forming p-nitroso-N,N-dimethylaniline:

Reaction completion within 4 hours at 0°C minimizes N-oxide byproducts.

Step 2: Catalytic Hydrogenation

Palladium-on-carbon (5% w/w) reduces the nitroso intermediate to p-amino-N,N-dimethylaniline at 50°C under 3 bar H₂ pressure. This step achieves 92% conversion efficiency with <1% residual amines.

Step 3: Thiosulfonic Acid Formation

Oxidation with sodium dichromate in H₂SO₄ followed by sodium thiosulfate addition yields 2-amino-5-dimethylaminophenyl thiosulfonic acid. Kinetic studies show optimal yields (85%) at pH 2.5–3.0.

Step 4: Oxidative Cyclization

Condensation with N,N-dimethylaniline using FeCl₃·6H₂O as catalyst produces this compound zinc chloride double salt. Final recrystallization from ethanol-water (1:3 v/v) gives pharmaceutical-grade product with 99.2% HPLC purity.

Key Performance Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 68% |

| Demethylation Impurity | <5% |

| Heavy Metals (Pb, Cd) | <10 ppm |

Low-Metal-Content Synthesis (Patent EP3795565A1)

Developed to address regulatory limits on metal residues, this method integrates solvent extraction purification:

Reaction Sequence

-

Nitroso Intermediate Formation : Similar to but using Zn/HCl reduction system at 25°C.

-

Thiosulfate Coupling : Sodium thiosulfate pentahydrate mediates oxidative coupling at pH 4.5–5.5, achieving 89% intermediate yield.

-

Manganese Dioxide Cyclization : Replaces FeCl₃ with MnO₂ in THF/water (3:1), reducing iron content to <50 ppm.

Purification Protocol

-

Solvent Extraction : Crude product treated with tetrahydrofuran (THF) at pH 10 removes 98% residual Mn²⁺.

-

Acid Stabilization : Final HCl wash (pH 3.5) produces stable crystalline Form A (melting point 191.24°C).

Comparative Metal Reduction

| Metal | Conventional Process | EP3795565A1 Method |

|---|---|---|

| Fe | 1200 ppm | 45 ppm |

| Zn | 800 ppm | 22 ppm |

| Total Metals | 2500 ppm | 77 ppm |

Impurity Profiling and Control Strategies

Modern synthesis routes explicitly target three critical impurities:

-

Azure B (C₁₆H₁₆ClN₃S) : Demethylation byproduct controlled to <2.5% via:

-

pH stabilization during cyclization (4.0–4.5)

-

Shortened reaction times (≤6 hours)

-

-

Leucothis compound : Reduced to <0.1% using post-synthesis aeration with O₂/N₂ (95:5).

-

Polysulfide Polymers : Mitigated through THF washing, decreasing polymer content from 8% to 0.5%.

Environmental Impact Assessment

Quantitative analysis of two dominant methods reveals significant ecological improvements:

| Parameter | CN105130926A | EP3795565A1 |

|---|---|---|

| HNO₃ Equiv. (kg/kg MB) | 1.8 | 0.7 |

| Fe Sludge (kg/kg MB) | 4.2 | 0.9 |

| COD in Effluent (mg/L) | 12,500 | 3,200 |

The EP3795565A1 process reduces freshwater consumption by 65% through solvent recycling systems.

Emerging Catalytic Approaches

Recent patent applications disclose novel catalytic systems:

Scientific Research Applications

Medical Applications

1. Treatment of Methemoglobinemia

Methylene blue is primarily known for its role in treating methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to tissues. It acts by converting methemoglobin back to functional hemoglobin, thereby restoring normal oxygenation levels in patients.

2. Antimalarial Agent

Historically, this compound was one of the first synthetic treatments for malaria, demonstrating efficacy against the Plasmodium parasite. Its combination with other antimalarial drugs has shown significant results in reducing malaria symptoms and accelerating recovery .

3. Antidote for Poisoning

The compound is also utilized as an antidote for cyanide and carbon monoxide poisoning. It mitigates the toxic effects of these substances by facilitating the conversion of methemoglobin back to hemoglobin, enabling better oxygen transport .

4. Neuroprotective Effects

Recent studies suggest that this compound may enhance cognitive functions and offer neuroprotection in conditions like Alzheimer's disease and Parkinson's disease. Its ability to improve mitochondrial function and reduce oxidative stress is pivotal in these applications .

5. Sepsis and Septic Shock Management

A systematic review indicated that this compound administration in patients with sepsis and septic shock resulted in improved hemodynamic parameters, reduced length of intensive care unit stays, and decreased mechanical ventilation duration .

Environmental Applications

This compound is also employed as a dye in various industrial applications, including textiles and microbiological staining. However, its environmental impact has led to research on its degradation:

| Study | Findings |

|---|---|

| Photocatalytic Tests | Iron lanthanum oxide nanoparticles degrade up to 90% of this compound under UV light, indicating effectiveness in pollutant breakdown . |

Case Studies

Neuroprotective Efficacy in Ischemic Stroke

A study conducted on rats demonstrated that this compound treatment minimized ischemic brain injury and improved functional outcomes post-stroke. The final infarct volumes were significantly lower in the this compound group compared to controls .

Clinical Use in Refractory Shock

In a retrospective analysis involving critically ill patients with refractory shock, this compound administration was associated with a positive hemodynamic response, defined as a reduction in norepinephrine dosage .

Mechanism of Action

Methylene blue exerts its effects through several mechanisms:

Oxidation-Reduction: It acts as an oxidation-reduction agent, reducing methemoglobin to hemoglobin.

Inhibition of Enzymes: Inhibits nitric oxide synthase and guanylate cyclase, affecting various physiological processes.

Protein Interaction: Oxidizes cysteine sulfhydryl groups on tau protein, which is relevant in the context of Alzheimer’s disease

Comparison with Similar Compounds

Antimicrobial Analogues: Methylene Green, New Methylene Blue, and Methylene Violet

MB and its structural analogues exhibit distinct antimicrobial activities. A 2021 study evaluated minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli:

| Compound | MIC Range (μg/mL) | Key Structural Differences |

|---|---|---|

| This compound | 2–8 | Thiazine core with dimethylamino groups |

| Methylene Green | 4–16 | Chlorine substitution at R7 position |

| New this compound | 1–4 | Additional ethyl group at R1 |

| Methylene Violet | 8–32 | Phenothiazine backbone with methoxy groups |

New this compound demonstrated superior potency, attributed to enhanced lipophilicity from ethyl substitution, improving membrane penetration . Conversely, Methylene Violet’s methoxy groups reduced efficacy, likely due to steric hindrance .

Semiconductor Analogues: Linearly Extended Thiazinium Salts (LETS)

For example, 3,9-bis(dimethylamino)dibenzo[b,i]phenothiazin-6-ium chloride (LETS-5) exhibits:

| Property | This compound | LETS-5 |

|---|---|---|

| HOMO-LUMO Gap (eV) | ~1.5 | 0.76 |

| λmax (nm) | 664 | 790 |

| Charge Carrier Mobility | Moderate | High |

LETS-5’s five fused aromatic rings and reduced HOMO-LUMO gap enhance conductivity, making it a promising n-type organic semiconductor .

Photosensitizers: Rose Bengal vs. This compound

In singlet oxygen (¹O₂) generation, MB’s cationic structure promotes electron transfer (Type I mechanism), unlike Rose Bengal’s energy transfer (Type II). Studies show MB-quencher interactions (e.g., with resveratrol derivatives) exhibit non-linear kinetics due to proton-coupled electron transfer (PCET), whereas Rose Bengal follows linear Stern-Volmer behavior .

Adsorption and Degradation Performance

MB’s adsorption on magnesium-modified fly ash (Mg@FA) achieves 99.3% removal at pH 7, outperforming similar dyes like methyl orange (45% removal) due to stronger electrostatic interactions . Photocatalytic degradation using CdZnS@UIO-66 composites degrades 99.87% MB in 90 minutes, surpassing pure UIO-66 (67.1% removal) .

Key Research Findings and Data Tables

Table 1: Photocatalytic Degradation Efficiency

| Catalyst | Dye | Degradation (%) | Time (min) | Ref. |

|---|---|---|---|---|

| CdZnS@UIO-66 | This compound | 99.87 | 90 | [18] |

| Pure UIO-66 | This compound | 67.1 | 90 | [18] |

| Non-equilibrium plasma | Methyl Orange | 45.0 | 60 | [5] |

Table 2: Semiconductor Properties

| Compound | HOMO-LUMO (eV) | λmax (nm) | Application |

|---|---|---|---|

| This compound | ~1.5 | 664 | Bioimaging |

| LETS-5 | 0.76 | 790 | Organic electronics |

Biological Activity

Methylene blue (MB), or methylthioninium chloride, is a synthetic compound with a wide range of biological activities. Initially developed as a dye, it has evolved into a multifaceted agent used in various medical and scientific applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is a thiazine dye with a molecular formula of C₁₆H₁₈ClN₃S.

- Mechanism of Action : MB acts primarily as an electron carrier in mitochondrial respiration, facilitating redox reactions. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Its efficacy has been studied in multiple contexts, including photodynamic therapy (PDT) and direct antibacterial effects.

Case Studies and Research Findings

-

Antibacterial Effects in Microbiological Cultures :

- A study assessed the antibacterial effects of MB against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that MB at concentrations of 0.1% and 0.05% significantly reduced colony-forming units (CFUs) compared to controls, suggesting strong antibacterial activity in vitro .

Bacterial Strain CFU Reduction (MB 0.1%) CFU Reduction (MB 0.05%) Staphylococcus aureus Significant Moderate Escherichia coli Moderate Minimal Acinetobacter baumannii Significant Moderate -

Photodynamic Antibacterial Activity :

- Another study investigated the use of MB combined with a 635-nm diode laser against Pseudomonas aeruginosa, a notorious antibiotic-resistant pathogen. The results showed that MB, when activated by light, led to substantial reductions in bacterial counts, indicating its potential as an alternative treatment for resistant infections .

- Antifungal Properties :

Neuroprotective Effects

This compound has garnered attention for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

- Mechanism : MB enhances mitochondrial function and reduces oxidative stress, which are critical factors in neuronal health. Studies suggest that it may improve cognitive function by increasing levels of neurotransmitters such as serotonin and dopamine .

- Clinical Applications : Research indicates that MB may benefit patients with conditions like bipolar disorder and post-traumatic stress disorder (PTSD) by alleviating symptoms associated with these disorders through its neuroprotective mechanisms .

Pharmacokinetics and Safety Profile

This compound is characterized by favorable pharmacokinetics:

- Absorption : It is well absorbed via oral administration, with peak plasma concentrations occurring within 1-6 hours depending on the route.

- Toxicity : MB has a low toxicity profile at therapeutic doses, making it suitable for various clinical applications.

Summary of Therapeutic Uses

This compound's broad range of applications includes:

- Treatment of methemoglobinemia

- Antimicrobial therapy for infections

- Neuroprotective agent in psychiatric disorders

- Diagnostic aid in microbiological staining

Chemical Reactions Analysis

Redox Reactions

Methylene blue is well-known for its redox properties. It can undergo reduction to form leucothis compound, which is colorless. This reaction can be facilitated by various reducing agents such as glucose or ascorbic acid in alkaline solutions.

-

Glucose Reduction : In the presence of glucose and sodium hydroxide, this compound can be reduced to its colorless form. The reaction can be summarized as follows:

This process is often demonstrated in the "blue bottle experiment," where shaking the solution introduces oxygen, which re-oxidizes leucothis compound back to this compound .

Photodegradation

This compound can also undergo photodegradation when exposed to light, particularly under photocatalytic conditions. The degradation involves the breakdown of the dye into smaller molecules, including carbon dioxide and water, facilitated by reactive species such as hydroxyl radicals.

-

Mechanism of Photodegradation : The photodegradation pathway involves the formation of hydroxyl radicals that attack the this compound molecule:

The degradation products are typically less harmful than the original dye .

Catalytic Reduction

Recent studies have explored the catalytic reduction of this compound using various catalysts such as platinum nanoparticles. This process is characterized by a significant color change from blue to colorless, which can be monitored spectrophotometrically.

-

Kinetics of Catalytic Reduction : The reaction kinetics are influenced by factors such as catalyst loading and pH. A notable finding indicates that optimizing these parameters can lead to high catalytic activity, with rates reported at 25,740 min g Pt L .

Reaction with Hydroxyl Radicals

The reaction of this compound with hydroxyl radicals is significant in environmental chemistry due to its implications for wastewater treatment. The mechanism involves:

-

Initial attack of hydroxyl radicals on the this compound molecule.

-

Formation of various intermediates before complete mineralization into harmless products like carbon dioxide and water .

Oxidative Polymerization

This compound can also undergo oxidative polymerization in the presence of ammonium peroxodisulfate. This reaction leads to the formation of insoluble polymers, which have potential applications in materials science.

-

Kinetic Studies : The initial stages of polymerization have been shown to follow first-order kinetics with activation energy around 49 kJ/mol .

Data Tables

Q & A

Basic Research Questions

Q. How do researchers assess methylene blue quality for biological staining applications?

- Methodological Answer : Evaluate purity using pharmacopeial standards (e.g., U.S.P. requirements) and performance in staining protocols. Prioritize "medicinal-grade" samples validated for optical characteristics (e.g., absorbance, dye content ≥70%) and consistency in highlighting cellular structures. Batch testing via spectrophotometry (e.g., absorbance at 664 nm) ensures reproducibility .

Q. What are the key parameters to control in this compound adsorption experiments?

- Methodological Answer : Optimize pH (4–10), initial dye concentration (50–200 ppm), adsorbent dosage, temperature (25–40°C), and contact time (30–150 min). For example, pH 7 maximizes electrostatic interactions between cationic this compound and anionic adsorbents like modified peanut shells .

Q. How is this compound concentration determined in spectrophotometric assays?

- Methodological Answer : Use a calibration curve at λmax = 664 nm. For precision, validate linearity (R² > 0.995) across 0.1–10 ppm. In thiosulfate detection, optimize this compound volume (e.g., 0.35 mL of 0.25 g/L solution) to maximize Δ absorbance .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound adsorption parameters?

- Methodological Answer :

Design : Use Box-Behnken or Central Composite Design (CCD) to reduce experimental runs. Example variables: adsorption time (X1), initial concentration (X2), temperature (X3).

Modeling : Fit data to quadratic models (e.g., ANOVA with p < 0.05). Validate via desirability function (target: 0.999).

Validation : Confirm predicted maxima (e.g., 43.84 mg/g at 92.25 min, 191.87 ppm, 39.7°C) with <3% error .

Q. How to resolve contradictions between pseudo-first-order and pseudo-second-order kinetic models in adsorption studies?

- Methodological Answer :

- Pseudo-first-order : Apply for physical adsorption (e.g., diffusion-controlled). Validate with linearized ln(qe - qt) vs. t plots.

- Pseudo-second-order : Use for chemisorption (e.g., covalent bonding). Fit t/qt vs. t plots.

- Resolution : Compare R² values (e.g., pseudo-second-order R² = 0.999 vs. pseudo-first-order R² = 0.950 in peanut shell studies). Validate with intra-particle diffusion plots to identify rate-limiting steps .

Q. What criteria determine the choice between Langmuir and Freundlich isotherm models for this compound adsorption?

- Methodological Answer :

- Langmuir : Assume monolayer adsorption. Use when R² > 0.99 (e.g., MIL-100(Fe)@Fe3O4, R² = 0.9988). Calculate maximum capacity (qm) and dimensionless separation factor (RL).

- Freundlich : Describe multilayer adsorption on heterogeneous surfaces. Prioritize if 1/n < 1 (favorable) and R² > 0.90 .

Q. How can machine learning enhance predictive modeling of this compound adsorption?

- Methodological Answer :

Feature Selection : Use ANOVA or PCA to rank variables (e.g., pH, temperature).

Model Training : Apply LS-SVM or ANN with radial basis functions. For ZnS-NPs-AC composites, ANN achieved R² = 0.98 vs. linear regression R² = 0.83.

Validation : Compare RMSE (<5%) and leverage k-fold cross-validation .

Q. How to integrate adsorption with electrochemical degradation for this compound removal?

- Methodological Answer :

- Electrode Design : Use Al-doped CuO electrodes for direct oxidation. Optimize current density (10–30 mA/cm²) and electrolysis time (30–90 min).

- Hybrid Systems : Pre-adsorb this compound on biochar, then degrade via electro-Fenton. Monitor COD reduction (>80%) and TOC mineralization (>60%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.